molecular formula C11H22N2O2 B2418149 Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate CAS No. 1428341-13-2

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate

Cat. No.: B2418149
CAS No.: 1428341-13-2
M. Wt: 214.309
InChI Key: UMBWKSXEVUZEMI-IUCAKERBSA-N
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Description

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate is an organic compound classified as a tertiary amine. It has a molecular formula of C11H22N2O2 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H22N2O2 . More detailed structural information may be available from suppliers or in scientific literature.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of the compound is 214.31 . More specific physical and chemical properties such as density, boiling point, and flash point were not found in the available resources.

Scientific Research Applications

Stereoselective Synthesis

Tert-butyl trans-4-amino-3-methylpiperidine-1-carboxylate and its derivatives are primarily used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives, when reacted with L-selectride, yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. This stereoselective synthesis is crucial for producing cis isomers. Subsequently, the Mitsunobu reaction followed by alkaline hydrolysis can afford the corresponding trans (3R,4R) isomers, as elaborated by Boev et al. (2015).

Synthesis of Novel Protein Tyrosine Kinase Inhibitor

Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a compound related to this compound, is a key intermediate in synthesizing the novel protein tyrosine kinase Jak3 inhibitor—CP-690550. The synthesis involves a series of steps, starting from readily available reagents, and offers advantages in terms of raw material availability, simplicity, and suitability for industrial scale-up, as outlined by Xin-zhi (2011).

Scaffold for Substituted Piperidines

The compound also serves as a scaffold for the preparation of substituted piperidines. For instance, the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate is described through the regioselective ring-opening of a racemic N-Boc-protected compound, which is then converted into 1,4- and 1,5-disubstituted 1,2,3-triazoles through 1,3-dipolar cycloaddition reactions with organic azides, as described by Harmsen et al. (2011).

NMR Tag for High-Molecular-Weight Systems

Interestingly, this compound related compound, O-tert-Butyltyrosine, is used as an NMR tag for high-molecular-weight systems. It allows the observation of the tert-butyl group in one-dimensional (1)H NMR spectra without isotope labeling, providing a narrow signal in a spectral region with limited overlap with other methyl resonances. This application is crucial for observing and assigning resonances in large protein complexes and measuring submicromolar ligand binding affinities, as highlighted by Chen et al. (2015).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and carries the hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical advice if irritation occurs .

Properties

IUPAC Name

tert-butyl (3R,4R)-4-amino-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-7-13(6-5-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBWKSXEVUZEMI-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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